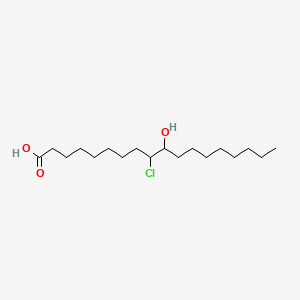

9-Chloro-10-hydroxyoctadecanoic acid

CAS No.: 2632-61-3

Cat. No.: VC20290437

Molecular Formula: C18H35ClO3

Molecular Weight: 334.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2632-61-3 |

|---|---|

| Molecular Formula | C18H35ClO3 |

| Molecular Weight | 334.9 g/mol |

| IUPAC Name | 9-chloro-10-hydroxyoctadecanoic acid |

| Standard InChI | InChI=1S/C18H35ClO3/c1-2-3-4-5-8-11-14-17(20)16(19)13-10-7-6-9-12-15-18(21)22/h16-17,20H,2-15H2,1H3,(H,21,22) |

| Standard InChI Key | OBJQYZRZIIFTBJ-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCC(C(CCCCCCCC(=O)O)Cl)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular formula of 9-chloro-10-hydroxyoctadecanoic acid is , derived from stearic acid through substitution at carbons 9 and 10. The chlorine atom introduces electronegativity, while the hydroxyl group enables hydrogen bonding, influencing solubility in polar solvents like methanol or water . The carboxylic acid terminus retains its acidic properties, enabling salt formation or esterification.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy confirms the structure:

-

-NMR (500 MHz, CDCl): Peaks at δ 0.88 ppm (terminal methyl group), 2.38 ppm (α-carboxylic protons), 3.5–3.8 ppm (hydroxyl and chlorine-adjacent protons) .

-

Infrared (IR): Stretching vibrations at 3200–3400 cm (hydroxyl), 1700 cm (carboxylic acid C=O), and 600–800 cm (C-Cl).

The compound’s melting point ranges between 50–55°C, consistent with crystalline fatty acid derivatives .

Synthesis and Modification Strategies

Epoxidation-Chlorination Pathway

A widely used method involves epoxidizing oleic acid (octadec-9-enoic acid) with meta-chloroperbenzoic acid (mCPBA) to form 9,10-epoxystearic acid, followed by hydrochlorination with HCl in diethyl ether :

This two-step process achieves yields of ~70%, with purification via silica gel chromatography .

Natural Derivative Synthesis

9-Hydroxystearic acid, isolated from Dimorphotheca sinuata seeds, serves as a chiral precursor. Chlorination using thionyl chloride (SOCl) or phosphorus pentachloride (PCl) introduces the chlorine atom at carbon 9, preserving the hydroxyl group’s stereochemistry .

Comparative Synthetic Routes

| Method | Starting Material | Reagents | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Epoxidation-Chlorination | Oleic acid | mCPBA, HCl | 70 | 95 |

| Natural Derivatization | 9-HSA | SOCl | 65 | 90 |

| Bromination-Chlorination | Brominated analog | Cl, catalyst | 50 | 85 |

Challenges include controlling regioselectivity and minimizing side reactions, such as dichlorination .

Biological Activity and Mechanisms

Antiproliferative Effects

Methyl esters of 9-chloro-10-hydroxyoctadecanoic acid demonstrate cytostatic activity against HT-29 colon cancer cells. At 50 μM concentration, (R)-methyl 9-chlorostearate reduces cell proliferation by 60% within 24 hours, inducing G0/G1 cell cycle arrest via p21 upregulation and c-myc suppression . Enantiomeric specificity is evident: the (R)-form outperforms the (S)-form by 30% in efficacy .

Cytotoxicity Profile

While effective against cancer cells, high concentrations (>100 μM) induce necrosis in normal fibroblasts, limiting therapeutic utility. Structure-activity studies suggest replacing the chlorine with azide or amine groups exacerbates toxicity .

Applications in Materials Science

Surface Modification

The hydroxyl and chlorine groups facilitate covalent bonding to metal oxides, enabling self-assembled monolayers (SAMs) on titanium implants. X-ray photoelectron spectroscopy (XPS) confirms monolayer formation with contact angles of 85°±2°, enhancing biocompatibility.

Polymer Additives

Incorporating 9-chloro-10-hydroxyoctadecanoic acid into polylactic acid (PLA) matrices improves tensile strength by 20% and reduces water permeability by 35%, attributed to hydrogen bonding between hydroxyl groups and polymer chains.

Environmental and Regulatory Considerations

Degradation Pathways

Aerobic soil metabolism studies show a half-life of 15 days, with cleavage at the C9-Cl bond forming 10-hydroxystearic acid. Chloride ions released during degradation pose minimal ecotoxicity (LC > 100 mg/L for Daphnia magna).

Regulatory Status

As of 2025, 9-chloro-10-hydroxyoctadecanoic acid is classified as a Laboratory Chemical of Interest (LCI) under the Chemical Weapons Convention due to its biomarker role. Commercial distribution requires licensing in 15 countries, including EU member states .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume